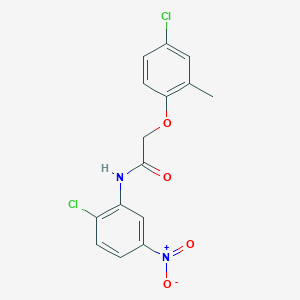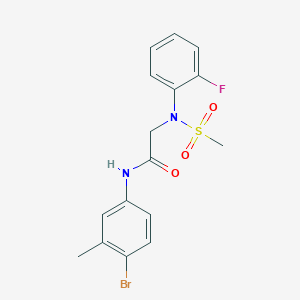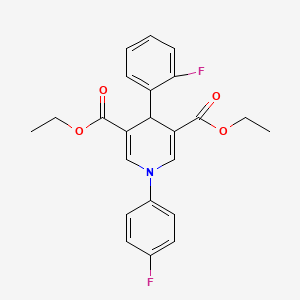![molecular formula C15H10ClF3N2O3 B3707732 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B3707732.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)acetamide
概要
説明
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C15H10ClF3N2O3 This compound is characterized by the presence of both chloro and trifluoromethyl groups on one phenyl ring and a nitro group on another phenyl ring, connected via an acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)acetamide typically involves the following steps:
Nitration of 4-chloro-2-(trifluoromethyl)aniline: The starting material, 4-chloro-2-(trifluoromethyl)aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Acylation Reaction: The nitrated product is then subjected to an acylation reaction with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. This step forms the acetamide linkage between the two aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide linkage, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as sodium amide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Reduction: Formation of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-aminophenyl)acetamide.
Substitution: Formation of N-[4-amino-2-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)acetamide.
Oxidation: Formation of carboxylic acid derivatives or further oxidation products depending on the conditions.
科学的研究の応用
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications, including agrochemicals and dyes.
作用機序
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances its binding affinity to certain enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-aminophenyl)acetamide: Similar structure but with an amine group instead of a nitro group.
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O3/c16-10-3-6-13(12(8-10)15(17,18)19)20-14(22)7-9-1-4-11(5-2-9)21(23)24/h1-6,8H,7H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGQMLQRZHECPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B3707651.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B3707659.png)
![8-Acetyl-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one](/img/structure/B3707666.png)
![N~1~-(4-chlorobenzyl)-N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3707675.png)
![2-iodo-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B3707677.png)
![3-bromo-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3707684.png)
![N-[4-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B3707698.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(diphenylmethyl)piperazine](/img/structure/B3707703.png)


![3-(4-Bromophenyl)-6-pyrazol-1-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3707735.png)
![N-[4-(benzyloxy)phenyl]-1-naphthamide](/img/structure/B3707742.png)
![4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B3707752.png)

